molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9

6-Methyl-6H-indolo[2,3-b]quinoxaline

Número de catálogo: B182053
Número CAS: 65880-39-9
Peso molecular: 233.27 g/mol
Clave InChI: KFWQNOOZKPPNNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position of the indole structure. Its molecular formula is C11H8N2, and it exhibits properties typical of DNA-intercalating agents.

The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to structural distortions that disrupt normal DNA replication and transcription processes. Such disruptions can trigger cell cycle arrest and apoptosis , particularly in rapidly dividing cancer cells .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The following table summarizes key findings from recent studies:

CompoundCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundMolt 4/C8 T-lymphocytes23Melphalan3.2
This compoundCEM T-lymphocytes38Melphalan2.5
9-Bromo derivativeL1210 leukemia cells7.2Melphalan2.1

These results indicate that while this compound shows promising activity, it may not be as potent as established chemotherapeutic agents like melphalan in certain contexts. However, it still represents a valuable lead compound for further development .

Cytotoxicity Studies

In cytotoxicity assays involving a panel of approximately 60 human tumor cell lines, various derivatives of indolo[2,3-b]quinoxaline were assessed for their ability to inhibit cell growth. Notably, compounds with substitutions at specific positions showed enhanced cytostatic activity compared to others within the same class. The sulforhodamine B (SRB) assay was utilized to evaluate cell viability post-treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in organic solvents (greater than 27 M in acetonitrile). This characteristic may facilitate its absorption and distribution within biological systems, enhancing its therapeutic potential against cancer cells.

Case Studies

Several studies have highlighted the anticancer efficacy of this compound:

  • Study on T-Lymphocyte Cell Lines : A study evaluated the effects of various indoloquinoxaline derivatives on human T-lymphocyte cell lines (Molt 4/C8 and CEM). The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations.
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, suggesting potential for therapeutic applications beyond in vitro efficacy.

Aplicaciones Científicas De Investigación

Cancer Therapy

6-Methyl-6H-indolo[2,3-b]quinoxaline derivatives have shown promising results in cancer treatment. Various studies have highlighted their potential as anti-cancer agents through mechanisms such as DNA intercalation and inhibition of cell proliferation.

Case Studies and Findings

  • A study demonstrated that compounds derived from this compound exhibited cytotoxic effects on multiple cancer cell lines, including leukemia (K-562), prostate (DU-145), and ovarian cancer (OVCAR-3) cells. The growth inhibition was dose-dependent, with specific derivatives showing higher efficacy than others .
Compound Cell Line IC50 (µM)
B220K-5625.0
JBA-185DU-1453.5
JBD-136OVCAR-34.0

Antiviral Activity

The antiviral properties of this compound have also been extensively investigated. Derivatives of this compound have been found to inhibit the replication of various viruses.

Key Findings

  • In vitro studies revealed that the compound significantly reduced viral load in treated cells compared to controls. The derivatives demonstrated a capacity to inhibit viral DNA synthesis effectively.

Treatment of Chronic Diseases

Beyond oncology and virology, this compound derivatives have potential applications in treating chronic diseases such as diabetes and inflammation.

Chronic Inflammation

  • Research indicates that certain derivatives possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with reduced side effects .

Diabetes Management

  • Some studies have reported that these compounds can enhance glucose tolerance in diabetic models, suggesting a role in managing blood sugar levels .

Structural Modifications and Synthesis

The synthesis of this compound derivatives can be achieved through various chemical methods, allowing for the modification of functional groups that enhance biological activity.

Synthesis Techniques

  • A green synthesis approach has been developed for producing these compounds efficiently while minimizing environmental impact . The structural modifications often focus on adding electron-withdrawing groups or altering side chains to improve pharmacological properties .

Propiedades

Número CAS

65880-39-9

Fórmula molecular

C15H11N3

Peso molecular

233.27 g/mol

Nombre IUPAC

6-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3

Clave InChI

KFWQNOOZKPPNNW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

SMILES canónico

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Key on ui other cas no.

65880-39-9

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.